molecular formula C12H11NO B3057396 4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol CAS No. 80151-20-8

4-(4-Cyanophenyl)-2-methyl-3-butyne-2-ol

Cat. No. B3057396
Key on ui cas rn: 80151-20-8
M. Wt: 185.22 g/mol
InChI Key: TVANBECCZHGWDQ-UHFFFAOYSA-N
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Patent
US06455720B1

Procedure details

Into a reactor were introduced 1.38 g (10.0 mmol) of 4-chlorobenzonitrile, 1.68 g (20.0 mmol) of 2-methyl-3 butyne-2-ol, 2.7 mg (0.015 mmol) of palladium, 1.4 mg (0.0075 mmol) of copper iodide, 17.6 mg (0.045 mmol) of the 1,1-diphenyl-2-(dicyclohexylphosphine)propene obtained in Example 2, 4.0 mL (0.055 mmol) of diisopropylamine, and 4.0 ml of N,N-dimethylformamide under a nitrogen atmosphere. The resultant reaction mixture was stirred at 100° C. for 23 hours and then cooled. Thereafter, the solvent was removed under pressure. The concentrate was purified by column clromatography to obtain 1.56 g (84%) of 4-(4-cyanophenyl)-2-methyl-3-butyne-2-ol as white crystals.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.7 mg
Type
catalyst
Reaction Step One
Quantity
1.4 mg
Type
catalyst
Reaction Step One
Quantity
17.6 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([OH:15])([C:13]#[CH:14])[CH3:12]>[Pd].[Cu](I)I.C1(C(C2C=CC=CC=2)=C(P(C2CCCCC2)C2CCCCC2)C)C=CC=CC=1.C(NC(C)C)(C)C.CN(C)C=O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:14]#[C:13][C:11]([CH3:12])([OH:15])[CH3:10])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
1.68 g
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
2.7 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
1.4 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
17.6 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)C(=C(C)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
catalyst
Smiles
C(C)(C)NC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed under pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column clromatography

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C#CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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